5-Chloropentan-2-ol

Description

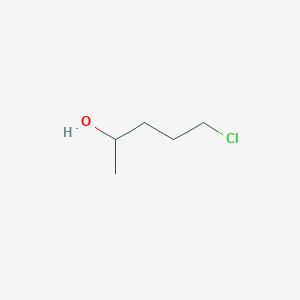

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMMDCDBMBKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-94-8 | |

| Record name | 5-chloropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropentan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentan-2-ol is a halogenated alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable building block in the preparation of more complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its structural and spectroscopic characteristics.

Chemical Structure and Identification

This compound is a chiral molecule with the chemical formula C₅H₁₁ClO. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (R)-5-chloropentan-2-ol and (S)-5-chloropentan-2-ol.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 15146-94-8 |

| Molecular Formula | C₅H₁₁ClO |

| SMILES | CC(CCCCl)O |

| InChI Key | FLSMMDCDBMBKCE-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| Molecular Weight | 122.59 g/mol | --INVALID-LINK-- |

| Boiling Point | 174.5 ± 23.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |

| Flash Point | 79.7 ± 18.0 °C (Predicted) | --INVALID-LINK-- |

| LogP | 1.19 (Predicted) | --INVALID-LINK-- |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Inferred from structure |

Experimental Protocols

Synthesis of this compound via Reduction of 5-Chloro-2-pentanone (B45304)

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 5-chloro-2-pentanone. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones.

Materials:

-

5-Chloro-2-pentanone

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-pentanone (1.0 eq) in methanol at room temperature. The recommended concentration is approximately 0.25 M.

-

Reduction: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone can be 1:4, but using a slight excess is common in practice.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add diethyl ether or dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation.

-

Chemical Reactivity

This compound can undergo reactions typical of secondary alcohols and alkyl halides.

Oxidation

Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 5-chloro-2-pentanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, generated in situ from a dichromate salt and acid) or pyridinium (B92312) chlorochromate (PCC).

Reduction

The chloro group in this compound can be reduced to a hydrogen atom, yielding pentan-2-ol. This can be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄), although the latter would also react with the hydroxyl group if not protected.

Synthesis of 5-Chloropentan-2-ol from Levulinic Acid Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive methodology for the synthesis of 5-chloropentan-2-ol (B2834541), a valuable chiral building block in pharmaceutical and fine chemical industries, starting from renewable levulinic acid esters. The synthesis is a multi-step process involving the hydrogenation of a levulinic acid ester to γ-valerolactone (GVL), followed by the reductive opening of the lactone to 1,4-pentanediol, and culminating in the selective chlorination to the target molecule. This document provides detailed experimental protocols, comparative data on catalytic systems, and a complete workflow visualization to aid in the successful replication and optimization of this synthetic route.

Overall Synthetic Pathway

The transformation of a levulinic acid ester, such as ethyl levulinate, to this compound is accomplished through a three-step reaction sequence. This pathway is advantageous as it originates from a biomass-derived platform chemical, levulinic acid, positioning it as a sustainable alternative to traditional petrochemical routes.

Spectroscopic Profile of 5-Chloropentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Chloropentan-2-ol (CAS No: 15146-94-8), a versatile chlorinated alcohol used as a synthetic intermediate in the pharmaceutical and chemical industries. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the molecular structure and typical spectroscopic behavior of similar functional groups.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | Sextet | 1H | H-2 (CH-OH) |

| ~3.55 | Triplet | 2H | H-5 (CH₂-Cl) |

| ~1.85 | Multiplet | 2H | H-4 (CH₂) |

| ~1.60 | Multiplet | 2H | H-3 (CH₂) |

| ~1.22 | Doublet | 3H | H-1 (CH₃) |

| (Variable) | Singlet (broad) | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~67.5 | C-2 (CH-OH) |

| ~44.8 | C-5 (CH₂-Cl) |

| ~35.0 | C-3 (CH₂) |

| ~29.5 | C-4 (CH₂) |

| ~23.5 | C-1 (CH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2960-2850 | Medium-Strong | C-H Stretch | Alkane |

| 1465-1450 | Medium | C-H Bend | Alkane |

| 1260-1050 | Strong | C-O Stretch | Secondary Alcohol |

| 850-550 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 122/124 | [C₅H₁₁ClO]⁺ | Molecular Ion (M⁺, M+2 due to ³⁷Cl) |

| 104/106 | [M - H₂O]⁺ | Dehydration |

| 87 | [M - Cl]⁺ | Loss of Chlorine radical |

| 45 | [CH₃CHOH]⁺ | Alpha-cleavage |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube and ensure the solution is homogeneous.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of liquid this compound directly onto the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Process the spectrum to identify the wavenumbers of key absorption bands.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The compound will be vaporized and separated from the solvent and any impurities on the GC column.

Data Acquisition (Electron Ionization - EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum. The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of a water molecule).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 5-Chloropentan-2-ol (CAS: 15146-94-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropentan-2-ol (B2834541) is a halogenated alcohol that serves as a versatile synthetic intermediate in the fields of organic chemistry and pharmaceutical development.[1] Its bifunctional nature, possessing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, and key chemical reactions, along with detailed, albeit generalized, experimental protocols.

Chemical Identification and Physical Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

Table 2.1: Chemical Identification

| Identifier | Value |

| CAS Number | 15146-94-8 |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₅H₁₁ClO[1][2] |

| Molecular Weight | 122.59 g/mol [1][2] |

| SMILES | CC(CCCCl)O[2] |

| InChI | InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3[2] |

| InChIKey | FLSMMDCDBMBKCE-UHFFFAOYSA-N[2] |

Table 2.2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | 174.5 ± 23.0 °C (predicted) |

| Density | 1.019 - 1.094 g/cm³ |

| Refractive Index | 1.437 (predicted) |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. |

| pKa | 15.08 ± 0.20 (predicted) |

Spectroscopic Data (Predicted)

Table 3.1: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.80 | m | 1H | CH-OH |

| ~3.55 | t | 2H | CH₂-Cl |

| ~1.80 | m | 2H | CH₂-CH₂Cl |

| ~1.60 | m | 2H | CH₃-CH(OH)-CH₂ |

| ~1.20 | d | 3H | CH₃ |

Table 3.2: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~67.0 | CH-OH |

| ~45.0 | CH₂-Cl |

| ~35.0 | CH₂-CH₂Cl |

| ~32.0 | CH₃-CH(OH)-CH₂ |

| ~23.0 | CH₃ |

Table 3.3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| 3550-3200 (broad) | O-H stretch |

| 2960-2850 | C-H stretch |

| 1465-1450 | C-H bend |

| 1150-1050 | C-O stretch |

| 800-600 | C-Cl stretch |

Table 3.4: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 122/124 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 107/109 | [M - CH₃]⁺ |

| 87 | [M - Cl]⁺ |

| 45 | [CH₃CHOH]⁺ |

Synthesis and Reactions

This compound is a key intermediate that can be synthesized and further derivatized.

Synthesis of this compound

Two primary synthetic routes to this compound are the reduction of 5-chloro-2-pentanone (B45304) and the Grignard reaction of 3-chloropropanal (B96773).

A common method for the synthesis of this compound is the reduction of the corresponding ketone, 5-chloro-2-pentanone, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[1]

Caption: Reduction of 5-chloro-2-pentanone to this compound.

Experimental Protocol (General):

-

Dissolution: Dissolve 5-chloro-2-pentanone in an appropriate alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate (B1201080) ester intermediate.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.

Another synthetic approach involves the Grignard reaction between 3-chloropropanal and ethylmagnesium bromide.

Caption: Synthesis of this compound via a Grignard reaction.

Experimental Protocol (General):

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare ethylmagnesium bromide from magnesium turnings and bromoethane (B45996) in anhydrous diethyl ether.

-

Aldehyde Addition: Cool the Grignard reagent in an ice bath and add a solution of 3-chloropropanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for a few hours.

-

Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the mixture with diethyl ether.

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: After filtration and removal of the solvent by rotary evaporation, purify the resulting crude this compound by vacuum distillation.

Key Reactions of this compound

The presence of both a hydroxyl and a chloro group allows for selective transformations.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 5-chloro-2-pentanone, a key intermediate in the synthesis of pharmaceuticals like hydroxychloroquine.[1] A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC).

Caption: Oxidation of this compound to 5-chloro-2-pentanone.

Experimental Protocol (General):

-

Reagent Suspension: Suspend pyridinium chlorochromate (PCC) in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask under an inert atmosphere.

-

Alcohol Addition: Add a solution of this compound in dichloromethane dropwise to the stirred PCC suspension.

-

Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (as monitored by TLC).

-

Workup: Dilute the reaction mixture with diethyl ether and filter the solid chromium byproducts through a pad of silica (B1680970) gel or Celite.

-

Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to yield the crude 5-chloro-2-pentanone, which can be further purified by distillation.

The chloro group in this compound can be reduced to a hydrogen atom, although this is a less common transformation. The hydroxyl group would likely need to be protected first. A more direct reduction of the chloro group is not straightforward. However, the compound can be reduced to pentan-2-ol.[1]

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. Its most notable application is as a precursor to 5-chloro-2-pentanone, which is a key intermediate in the industrial synthesis of the antimalarial and antirheumatic drug, hydroxychloroquine.[1] Additionally, its structural features make it a useful starting material for the synthesis of various substituted pentanols and other more complex molecules in medicinal chemistry and materials science.

Safety and Handling

This compound is a chemical that requires careful handling.

Table 6.1: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably a fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8 °C.[1]

Conclusion

This compound, identified by CAS number 15146-94-8, is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its chemical identity, physical properties, predicted spectroscopic data, and key synthetic transformations. The provided experimental protocols, while general, offer a solid foundation for its preparation and use in a laboratory setting. As with any chemical, proper safety precautions are paramount when handling this compound. Its role in the synthesis of important pharmaceuticals underscores its significance in the field of drug development.

References

An In-depth Technical Guide to 5-Chloro-2-pentanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-chloro-2-pentanol, a versatile chiral building block. This document details experimental protocols for its synthesis, purification, and analysis, and explores its chemical reactivity, making it an essential resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

5-Chloro-2-pentanol is a colorless liquid characterized by the presence of both a chlorine atom and a hydroxyl group, bestowing upon it a unique reactivity profile.[1] Its chirality at the C-2 position makes it a valuable intermediate in asymmetric synthesis.[2] The physical and chemical properties of 5-chloro-2-pentanol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClO | [3][4][5] |

| Molecular Weight | 122.59 g/mol | [3][4][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 174.5 ± 23.0 °C at 760 mmHg (Predicted) | [5] |

| 66-68 °C at 3 Torr | [6] | |

| Melting Point | Not available | [7] |

| Density | 1.094 g/mL at 20 °C | [5][8] |

| Solubility | Soluble in water. Sparingly soluble in DMSO and Methanol (B129727). | [9] |

| pKa | 15.08 ± 0.20 (Predicted) | [4][5] |

| CAS Number | 15146-94-8 (for the racemate) | [4] |

| 76188-95-9 (for the (R)-enantiomer) | [3][5] |

Synthesis and Purification

A common and efficient method for the synthesis of 5-chloro-2-pentanol is the reduction of the corresponding ketone, 5-chloro-2-pentanone (B45304), using a mild reducing agent such as sodium borohydride (B1222165).[10][11][12][13][14] This method is advantageous due to its high yield and selectivity for the ketone functional group, leaving the chloro group intact.

Experimental Protocol: Synthesis of 5-Chloro-2-pentanol

Materials:

-

5-chloro-2-pentanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-pentanone in methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3), which will neutralize the excess sodium borohydride and the resulting borate (B1201080) esters.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-pentanol.

Purification Protocol: Fractional Distillation

The crude 5-chloro-2-pentanol can be purified by fractional distillation under reduced pressure.

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Heat the crude product gently under vacuum.

-

Collect the fraction boiling at 66-68 °C at a pressure of 3 Torr to obtain pure 5-chloro-2-pentanol.[6]

Analytical Methods

The purity of the synthesized 5-chloro-2-pentanol can be assessed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography Analysis

-

Instrument: Standard Gas Chromatograph

-

Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) stationary phase, is suitable for the analysis of alcohols.

-

Injector Temperature: 150 °C

-

Oven Temperature Program: Start at 110-115 °C.

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 150 °C

-

Carrier Gas: Helium or Nitrogen

-

Injection Volume: 1 µL

Spectral Data Interpretation

While experimental spectra for 5-chloro-2-pentanol are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a doublet for the methyl group protons adjacent to the chiral center, a multiplet for the proton on the carbon bearing the hydroxyl group, and multiplets for the methylene (B1212753) protons. The protons on the carbon bearing the chlorine atom would appear as a triplet. The hydroxyl proton will appear as a broad singlet.

-

¹³C NMR: The spectrum will show five distinct carbon signals. The carbon attached to the hydroxyl group will be in the range of 60-70 ppm, and the carbon attached to the chlorine atom will be in the range of 40-50 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-Cl stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a chlorine atom, a water molecule, and cleavage adjacent to the alcohol.

Chemical Reactivity

5-Chloro-2-pentanol possesses two reactive centers: the secondary alkyl chloride and the secondary alcohol. This dual functionality makes it a versatile intermediate in organic synthesis.

Reactions at the Chloro Center

As a secondary alkyl halide, 5-chloro-2-pentanol can undergo both Sₙ1 and Sₙ2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions.[8][9][15] The reaction pathway is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles in polar protic solvents favor the Sₙ1 mechanism. Strong, bulky bases will favor the E2 elimination pathway.

Reactions of the Alcohol Group

The secondary alcohol group can be oxidized to the corresponding ketone, 5-chloro-2-pentanone, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Intramolecular Cyclization

Under basic conditions, 5-chloro-2-pentanol can undergo an intramolecular Williamson ether synthesis to form 2-methyltetrahydrofuran. The alkoxide, formed by deprotonation of the hydroxyl group, can act as an intramolecular nucleophile, displacing the chloride ion.

Safety, Storage, and Handling

5-Chloro-2-pentanol is a flammable liquid and should be handled with appropriate safety precautions.[3] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[16] When handling, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. As a chlorinated hydrocarbon, it should be stored in a tightly sealed container to prevent the ingress of moisture, which could lead to slow hydrolysis and the formation of hydrochloric acid.[17][18]

Synthetic and Reaction Workflow

The following diagram illustrates the synthesis of 5-chloro-2-pentanol and some of its key reactions.

Caption: Synthetic workflow of 5-chloro-2-pentanol and its subsequent reactions.

References

- 1. Name the compound: 5-chloro-2-pentanol | Filo [askfilo.com]

- 2. (R)-5-CHLORO-2-PENTANOL [myskinrecipes.com]

- 3. (R)-5-Chloro-2-pentanol | C5H11ClO | CID 12659783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.coach [chemistry.coach]

- 9. fiveable.me [fiveable.me]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 18. chlorinated-solvents.eu [chlorinated-solvents.eu]

(S)-5-Chloropentan-2-ol enantiomer specific properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-Chloropentan-2-ol is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, most notably as a key intermediate in the production of hydroxychloroquine. This technical guide provides a comprehensive overview of the enantiomer-specific properties of (S)-5-Chloropentan-2-ol, including its physicochemical characteristics, synthesis methodologies, and known applications. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize the specific properties of the (S) and (R) enantiomers.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (S) and (R) enantiomers of 5-chloropentan-2-ol (B2834541) gives rise to specific optical properties and can influence physical characteristics such as boiling point and density. While comprehensive comparative data is scarce, this section summarizes the available information.

Table 1: Physicochemical Data for this compound Enantiomers and Racemate

| Property | (S)-5-Chloropentan-2-ol | (R)-5-Chloropentan-2-ol | Racemic this compound |

| Molecular Formula | C₅H₁₁ClO | C₅H₁₁ClO | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol [1][2][3][4] | 122.59 g/mol [2][4][5] | 122.59 g/mol [1][6][7] |

| CAS Number | 99212-19-8[3][8] | 76188-95-9[2][4][5] | 15146-94-8[1][6][7] |

| Appearance | Liquid (presumed) | Liquid (presumed) | Liquid[9] |

| Boiling Point | Data not available | 174.5 ± 23.0 °C (Predicted)[2] | Data not available |

| Density | Data not available | 1.094 g/mL at 20 °C[2][5] | 1.019 g/cm³[6] |

| Specific Rotation ([α]D) | (+) Dextrorotatory (value not specified)[8] | Data not available | 0° (optically inactive) |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[3] | 20.2 Ų[4] | 20.2 Ų[7] |

| logP | 1.3862[3] | 1.3[4] | 1.3[7] |

Note: The positive sign in "(S)-(+)-5-chloropentan-2-ol" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.[8] However, the specific rotation value, a critical measure of enantiomeric purity, is not documented in the reviewed literature.

Synthesis and Resolution

The primary route to obtaining enantiomerically pure (S)-5-Chloropentan-2-ol involves the stereoselective reduction of its corresponding ketone, 5-chloropentan-2-one.

Synthesis of the Precursor: 5-Chloropentan-2-one

5-Chloropentan-2-one is a key intermediate for the synthesis of this compound.[1] One documented method for its preparation involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol with hydrochloric acid. This precursor is synthesized via the ketalization of a levulinic acid ester followed by catalytic hydrogenation.

Logical Workflow for 5-Chloropentan-2-one Synthesis

Caption: Synthesis pathway of 5-chloropentan-2-one.

Enantioselective Synthesis of (S)-5-Chloropentan-2-ol

The most common strategy for producing enantiomerically pure secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. While a specific, detailed protocol for (S)-5-Chloropentan-2-ol was not found in the reviewed literature, enzymatic reduction is a frequently cited method for achieving high stereoselectivity in the synthesis of chiral alcohols.[1]

Experimental Protocol: General Procedure for Enzymatic Reduction of 5-Chloropentan-2-one

Objective: To synthesize (S)-5-Chloropentan-2-ol via the enantioselective reduction of 5-chloropentan-2-one using a ketoreductase (KRED) enzyme.

Materials:

-

5-Chloropentan-2-one

-

A suitable ketoreductase (KRED) enzyme or whole-cell catalyst expressing a KRED with selectivity for the (S)-enantiomer.

-

Co-factor (e.g., NADH or NADPH) and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a suitable alcohol dehydrogenase).

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Standard laboratory glassware and equipment (bioreactor or shaker flask, centrifuge, rotary evaporator)

Methodology:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution containing the KRED enzyme or whole-cell catalyst.

-

Co-factor System: Add the co-factor and the components of the co-factor regeneration system.

-

Substrate Addition: Add 5-chloropentan-2-one to the reaction mixture. The substrate may be added in batches to minimize potential enzyme inhibition.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-37 °C) and pH with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

-

Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent.

-

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude (S)-5-Chloropentan-2-ol. Further purification may be achieved by distillation or column chromatography.

Workflow for Enantioselective Synthesis and Analysis

Caption: General workflow for the enantioselective synthesis of (S)-5-Chloropentan-2-ol.

Resolution of Racemic this compound

An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.

Experimental Protocol: General Procedure for Chemical Resolution

Objective: To separate the enantiomers of racemic this compound.

Materials:

-

Racemic this compound

-

An enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) as a resolving agent.

-

An appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Base (e.g., sodium hydroxide) for hydrolysis.

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate).

-

Standard laboratory glassware.

Methodology:

-

Diastereomer Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: Allow the diastereomeric salts to crystallize. The diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

-

Isolation: Isolate the crystals of the desired diastereomer by filtration.

-

Hydrolysis: Treat the isolated diastereomeric salt with a base to hydrolyze the ester and liberate the enantiomerically enriched alcohol.

-

Extraction and Purification: Extract the alcohol into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric purity should be assessed using chiral HPLC or GC.

Biological Activity and Applications

(S)-5-Chloropentan-2-ol is primarily recognized for its role as a precursor in pharmaceutical synthesis.

Role in Drug Synthesis

The most prominent application of (S)-5-Chloropentan-2-ol is as a key building block in the industrial synthesis of hydroxychloroquine .[1] Hydroxychloroquine is an antimalarial drug also used to treat autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. The stereocenter in (S)-5-Chloropentan-2-ol is crucial for the final stereochemistry of the active pharmaceutical ingredient.

Signaling Pathway Involvement (Hypothetical)

While no specific signaling pathways involving (S)-5-Chloropentan-2-ol have been documented, its structural similarity to other small molecule effectors suggests potential interactions with various biological targets. Given its use in the synthesis of drugs that modulate immune responses, it is conceivable that derivatives of (S)-5-Chloropentan-2-ol could interact with pathways involved in inflammation and immune cell signaling. Further research is needed to explore these possibilities.

Hypothetical Target Interaction

Caption: Hypothetical interaction of a derivative of (S)-5-Chloropentan-2-ol with a biological pathway.

Enantiomer-Specific Biological Properties

There is currently no publicly available information detailing the specific biological activities of (S)-5-Chloropentan-2-ol versus its (R)-enantiomer. It is well-established that enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles. Therefore, the biological effects of (S)-5-Chloropentan-2-ol should not be extrapolated from data on the racemic mixture.

Future Research Directions

This technical guide highlights several areas where further research is needed to fully elucidate the enantiomer-specific properties of (S)-5-Chloropentan-2-ol:

-

Determination of Specific Rotation: Experimental measurement of the specific rotation of both (S)- and (R)-5-Chloropentan-2-ol is essential for establishing a benchmark for enantiomeric purity.

-

Comparative Physical Properties: Detailed experimental determination and comparison of the boiling points, melting points, and densities of both enantiomers and the racemate are needed.

-

Detailed Synthesis and Resolution Protocols: Publication of optimized, step-by-step protocols for the enantioselective synthesis and resolution of this compound would be highly beneficial to the scientific community.

-

Biological Activity Profiling: A thorough investigation into the pharmacological and toxicological properties of the individual (S) and (R) enantiomers is warranted to identify any potential biological activities and to ensure the safety of its use in synthesis.

-

Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data for both pure enantiomers would provide valuable reference information for researchers.

Conclusion

(S)-5-Chloropentan-2-ol is a valuable chiral intermediate with a critical role in the synthesis of important pharmaceuticals. While its application as a building block is established, a comprehensive understanding of its enantiomer-specific properties remains incomplete. The data and protocols presented in this guide serve as a foundation for researchers, scientists, and drug development professionals working with this compound. Further research to fill the existing knowledge gaps will undoubtedly enhance its utility and application in the field of stereoselective synthesis.

References

- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]

- 2. (R)-5-CHLORO-2-PENTANOL | 76188-95-9 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. (R)-5-Chloro-2-pentanol | C5H11ClO | CID 12659783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-5-CHLORO-2-PENTANOL | 76188-95-9 [chemicalbook.com]

- 6. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]

- 7. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

Molecular weight and formula of 5-Chloropentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloropentan-2-ol is a chiral haloalcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceutical agents and natural products. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its enantioselective synthesis, and relevant analytical data.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₁₁ClO | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 122.59 g/mol | [1][2][3][4][5][6][7] |

| IUPAC Name | This compound | [7] |

| Appearance | Colorless liquid (presumed) | N/A |

| SMILES | CC(O)CCCCl | [2][6] |

Enantioselective Synthesis: Experimental Protocol

The stereoselective synthesis of this compound is of significant interest, particularly for the production of optically pure compounds. The enzymatic reduction of the corresponding ketone, 5-chloropentan-2-one, offers a highly efficient and environmentally friendly method to obtain the desired enantiomer, such as (S)-(+)-5-chloropentan-2-ol. This chiral alcohol is a useful building block for various synthetically valuable molecules.

Objective:

To synthesize (S)-5-chloropentan-2-ol via the enantioselective reduction of 5-chloropentan-2-one using a ketoreductase enzyme.

Materials:

-

5-chloropentan-2-one

-

Ketoreductase (e.g., from Zygosaccharomyces rouxii or other suitable microbial source)

-

Cofactor (e.g., NADH or NADPH)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Deionized water

Equipment:

-

Bioreactor or temperature-controlled shaker

-

pH meter

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph with a chiral column (for enantiomeric excess determination)

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Add the ketoreductase enzyme to the buffer.

-

Introduce the cofactor (e.g., NAD(P)H) and the components of the cofactor regeneration system.

-

Initiate the reaction by adding the substrate, 5-chloropentan-2-one. The substrate can be added neat or as a solution in a water-miscible solvent to avoid high local concentrations.

-

Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable technique, such as gas chromatography (GC), to determine the conversion of the ketone to the alcohol.

-

Work-up and Purification: Once the reaction has reached completion, terminate it by removing the enzyme, for example, by centrifugation.

-

Extract the aqueous reaction mixture with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: If necessary, the crude product can be further purified by column chromatography.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry). Determine the enantiomeric excess of the chiral alcohol using GC with a chiral column.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the enantioselective synthesis and analysis of this compound.

Caption: Workflow for the biocatalytic synthesis of this compound.

Applications in Research and Drug Development

This compound, particularly in its enantiomerically pure forms, is a key intermediate in the synthesis of various pharmaceutical compounds. Halogenated compounds are prevalent in many approved drugs, and the presence of both a chloro and a hydroxyl group in this molecule allows for sequential and diverse chemical modifications. For instance, the hydroxyl group can be oxidized or participate in ether or ester formation, while the chloro group can be displaced in nucleophilic substitution reactions to introduce other functionalities. These properties make it a valuable precursor for creating libraries of compounds for drug discovery screening and for the total synthesis of complex target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Thieme E-Books & E-Journals - [thieme-connect.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of C5H11ClO Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of C5H11ClO, their systematic IUPAC nomenclature, and detailed experimental protocols for their differentiation and characterization. The isomers of C5H11ClO, encompassing both chloroalcohols and chloroethers, are of interest in various fields of chemical research and development due to their diverse chemical properties and potential applications as intermediates in organic synthesis.

Isomers of C5H11ClO

The molecular formula C5H11ClO gives rise to a considerable number of structural isomers, which can be broadly classified into two main categories: chloroalcohols and chloroethers.

Chloroalcohol Isomers

Chloroalcohol isomers are characterized by the presence of both a chlorine atom and a hydroxyl group as substituents on a five-carbon backbone. The IUPAC nomenclature for these compounds prioritizes the hydroxyl group, meaning the carbon chain is numbered to give the carbon bearing the -OH group the lowest possible locant. The chlorine atom is then treated as a substituent.

The systematic identification of chloroalcohol isomers begins with the consideration of the different carbon skeletons of pentane: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane). For each skeleton, the possible positions of the hydroxyl group and the chlorine atom are considered, avoiding symmetrical redundancies.

Chloroether Isomers

Chloroether isomers feature an ether functional group (C-O-C) and a chlorine atom. According to IUPAC nomenclature, ethers are named by treating the smaller alkyl group attached to the oxygen as an alkoxy substituent on the longer alkyl chain. The position of the chlorine atom is indicated as a substituent on the main carbon chain.

The structural diversity of chloroethers of C5H11ClO arises from the different possible arrangements of the five carbon atoms into two alkyl groups attached to the oxygen atom, along with the various possible positions for the chlorine atom on these alkyl groups.

Quantitative Data of C5H11ClO Isomers

Table 1: Physical Properties of Selected Chloroalcohol Isomers of C5H11ClO

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Chloropentan-1-ol | 18614894 (CID) | 122.59 | - | - | - |

| 5-Chloropentan-1-ol | 5259-98-3 | 122.59 | 107 | 1.06 | 1.454 |

| 1-Chloropentan-2-ol | - | 122.59 | - | - | - |

| 2-Chloropentan-1-ol | - | 122.59 | - | - | - |

| 3-Chloropentan-1-ol | 19359561 (CID) | 122.59 | - | - | - |

| 4-Chloropentan-1-ol | 60095-93-4 | 122.59 | 78-80 (at 10 Torr) | 1.018 | - |

| 5-Chloropentan-2-ol | 15146-94-8 | 122.59 | - | 1.019 | - |

| 1-Chloro-3-methylbutan-2-ol | 55033-10-8 | 122.59 | - | - | - |

| 2-Chloro-3-methylbutan-1-ol | 55068-34-3 | 122.59 | - | - | - |

Table 2: Physical Properties of Selected Chloroether Isomers of C5H11ClO

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Chloro-2-ethoxypropane | 5390-74-9 | 122.59 | - | - | - |

| 1-Chloro-1-ethoxypropane | - | 122.59 | - | - | - |

| 2-Chloro-1-ethoxypropane | - | 122.59 | - | - | - |

| 1-Chloro-2-propoxyethane | - | 122.59 | - | - | - |

| 2-Chloro-1-propoxyethane | - | 122.59 | - | - | - |

IUPAC Nomenclature Workflows

The following diagrams illustrate the logical steps for determining the IUPAC names of C5H11ClO isomers.

Caption: IUPAC naming workflow for chloroalcohol isomers.

Caption: IUPAC naming workflow for chloroether isomers.

Experimental Protocols for Isomer Differentiation

The structural elucidation of C5H11ClO isomers relies on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column and a temperature-programmable oven. A common and effective column for separating these types of isomers is a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used, with electron ionization (EI) as the standard ionization method.

Methodology:

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 ppm.

-

Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250 °C. A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.

-

GC Separation:

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for 2-3 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C. The final temperature should be held for 5-10 minutes to ensure all components elute.

-

-

Mass Spectrometry:

-

Ionization: Electron impact ionization at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

Data Analysis: Isomers are identified by their unique retention times and fragmentation patterns in their mass spectra. Comparison with spectral libraries (e.g., NIST) can aid in identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each isomer.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

-

Standard 5 mm NMR tubes.

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Key parameters to analyze:

-

Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons near electronegative atoms (Cl and O) will be shifted downfield.

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): The splitting of a signal is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. Each unique carbon atom will typically produce a single peak.

-

The chemical shift of each carbon provides information about its chemical environment.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

In a DEPT-90 spectrum, only CH signals appear.

-

In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

-

-

2D NMR Spectroscopy (COSY):

-

A Homonuclear Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are on adjacent carbons.

-

By combining the information from these analytical techniques, researchers can unambiguously determine the structure of each C5H11ClO isomer.

Solubility and Stability of 5-Chloropentan-2-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloropentan-2-ol in common organic solvents. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information based on the general chemical properties of halogenated alcohols and outlines established experimental protocols for determining these characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into the handling, storage, and application of this compound.

Introduction

This compound (CAS No: 15146-94-8) is a bifunctional organic molecule featuring a secondary alcohol and a primary alkyl chloride.[1][2][3] Its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[1] Understanding its solubility and stability in various organic solvents is critical for its effective use in synthesis, formulation, and storage. This guide provides a detailed examination of these properties and the methodologies to quantify them.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClO | [2][3] |

| Molecular Weight | 122.59 g/mol | [2][3] |

| Appearance | Liquid | [4] |

| Density | 1.019 g/cm³ | [2] |

| Boiling Point | Not explicitly stated, but related compounds have boiling points around 174.5 °C. | |

| Storage Temperature | 2°C - 8°C, in a well-closed container. | [1][2] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Highly Soluble | The hydroxyl group of this compound can form hydrogen bonds with methanol. |

| Ethanol (B145695) | Polar Protic | Highly Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the hydroxyl group of the solute. |

| Toluene | Nonpolar | Moderately Soluble | The pentyl chain of this compound allows for van der Waals interactions with the nonpolar toluene. |

| Hexane | Nonpolar | Sparingly Soluble | The polarity of the hydroxyl group may limit solubility in highly nonpolar solvents like hexane. |

| Water | Polar Protic | Slightly Soluble | While capable of hydrogen bonding, the five-carbon chain reduces overall water solubility. The related 5-chloro-1-pentanol (B147386) is described as slightly soluble in water. |

Stability Profile

The stability of this compound in organic solvents is influenced by the nature of the solvent, temperature, and the presence of nucleophiles or bases. As a halogenated alcohol, it is susceptible to several degradation pathways.

4.1. Potential Degradation Pathways

-

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophilic solvents (e.g., alcohols) or impurities, particularly at elevated temperatures. In alcoholic solvents like methanol or ethanol, this could lead to the formation of the corresponding ether.

-

Elimination (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction to form an alkene. The basicity of the solvent or impurities will influence the rate of this reaction.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 5-chloropentan-2-one, especially in the presence of oxidizing agents.[1]

Table 3: Potential Degradation Products of this compound in Organic Solvents

| Degradation Pathway | Triggering Condition | Potential Product(s) |

| Nucleophilic Substitution | Nucleophilic solvent (e.g., Methanol), heat | 5-Methoxypentan-2-ol |

| Elimination | Basic conditions | Pent-4-en-2-ol |

| Oxidation | Oxidizing agents | 5-Chloropentan-2-one |

Studies on the degradation of other chlorinated compounds in alkaline alcohol solutions suggest that the process can be complex, potentially involving radical chain reactions under specific conditions like gamma irradiation.[5][6]

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

5.1. Determination of Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solute to settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the liquid phase.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

5.2. Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method can be developed to monitor the degradation of this compound and quantify its degradation products over time.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the organic solvents of interest at a known concentration.

-

Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

HPLC Analysis: Analyze the aliquots using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized to achieve good separation between the parent compound and any potential degradation products. A UV detector is typically used for quantification.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate. Identify and quantify any degradation products by comparing their retention times and UV spectra with those of known standards, or by using techniques like LC-MS for structural elucidation.

Visualizations

6.1. Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for assessing the solubility and stability of this compound.

Caption: Workflow for Solubility and Stability Assessment.

6.2. Potential Degradation Pathways of this compound

The following diagram illustrates the potential degradation pathways of this compound.

Caption: Potential Degradation Pathways.

Conclusion

While specific experimental data on the solubility and stability of this compound in organic solvents is limited, this guide provides a foundational understanding based on its chemical structure and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to determine these critical parameters. Accurate knowledge of solubility and stability is paramount for the successful application of this compound in research and development, ensuring reproducibility and the integrity of synthetic and formulation processes. It is strongly recommended that experimental validation of these properties be conducted for any specific application.

References

- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]

- 2. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]

- 3. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 15146-94-8 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Navigating the Synthesis of 5-Chloropentan-2-ol: A Comprehensive Health and Safety Guide for Laboratory Professionals

For Immediate Release – This technical guide provides critical health and safety information for the handling of 5-Chloropentan-2-ol (CAS No. 15146-94-8), a key intermediate in various organic syntheses.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the compound's hazardous properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This non-exhaustive table summarizes key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO | [2][3][4] |

| Molecular Weight | 122.59 g/mol | [2][3][5] |

| CAS Number | 15146-94-8 | [1][2][3] |

| Appearance | Liquid | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [3][5] |

| Boiling Point | 174.5 ± 23.0 °C at 760 mmHg | [5] |

| Flash Point | 79.7 ± 18.0 °C | [5] |

| pKa (Predicted) | 15.08 ± 0.20 | [4] |

| LogP | 1.19 | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which have been aggregated from multiple sources.

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

Hazard Pictograms:

Section 3: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| Protection Type | Recommended Equipment | Specifications |

| Eye and Face Protection | Safety glasses with side-shields and/or a face shield. | Conforming to EN166 or equivalent.[7][8] |

| Hand Protection | Chemical-resistant gloves. | Nitrile rubber or other suitable material.[8] |

| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | To prevent skin contact.[7][8] |

| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows air-purifying respirators are appropriate. | [7][8] |

Engineering Controls

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] The container should be kept tightly closed.[3] Recommended storage is at 2-8°C.[1][3]

Section 4: Experimental Safety Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test provides information on the potential for a substance to cause skin irritation or corrosion.[2]

Methodology:

-

Animal Model: The albino rabbit is the preferred model.[10]

-

Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.

-

Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The observations are scored according to a standardized grading scale.

-

Classification: The substance is classified as an irritant if the mean scores for erythema or edema are at or above a certain threshold.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.[5]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.

Acute Inhalation Toxicity (OECD Guideline 403)

This test is designed to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[4]

Methodology:

-

Animal Model: The rat is the preferred species.[12]

-

Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a dynamic inhalation chamber for a standard duration of 4 hours.[4][13]

-

Concentrations: A range of concentrations is typically tested to determine the median lethal concentration (LC50).[4]

-

Observation: Following exposure, the animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[4][13]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Classification: The substance's inhalation toxicity is classified based on the determined LC50 value.

Section 5: Emergency Procedures

First-Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air.[10] Combustion may produce carbon oxides and hydrogen chloride gas.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleaning: Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.[14]

Section 6: Visualized Workflows and Pathways

To further aid in the safe handling and understanding of the potential biological impact of this compound, the following diagrams have been generated.

Caption: A logical workflow for the safe handling of this compound.

Caption: Potential cellular pathway following exposure to an irritant chemical.

Disclaimer: This guide is intended for informational purposes for trained professionals and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 5. oecd.org [oecd.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. invitrointl.com [invitrointl.com]

- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. oecd.org [oecd.org]

- 13. eurolab.net [eurolab.net]